Cas no 2034503-61-0 (N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide)

N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[[1-(4-Pyridinyl)-4-piperidinyl]methyl]-1-naphthalenesulfonamide
- N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide
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- インチ: 1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2
- InChIKey: KQEICBXQZHPLGL-UHFFFAOYSA-N
- SMILES: C1(S(NCC2CCN(C3C=CN=CC=3)CC2)(=O)=O)=C2C(C=CC=C2)=CC=C1
じっけんとくせい
- 密度みつど: 1.250±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 596.9±46.0 °C(Predicted)
- 酸度系数(pKa): 11.26±0.40(Predicted)
N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-1970-4mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-15mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-2mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-5mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-5μmol |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-30mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-20mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-40mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-75mg |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6178-1970-2μmol |
N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}naphthalene-1-sulfonamide |
2034503-61-0 | 2μmol |
$57.0 | 2023-09-09 |
N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamideに関する追加情報
Introduction to N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide (CAS No. 2034503-61-0)
N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide, a compound with the chemical identifier CAS No. 2034503-61-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural composition of this molecule, featuring a naphthalene-1-sulfonamide core appended with a pyridine and piperidine moiety, endows it with unique pharmacological properties that make it a promising candidate for further investigation.
The molecular structure of N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide can be broken down into several key functional groups. The naphthalene ring serves as the central scaffold, providing stability and hydrophobicity, while the sulfonamide group introduces polar interactions and potential binding sites for biological targets. The presence of the pyridine and piperidine substituents further enhances the compound's pharmacological profile by contributing to its solubility and ability to interact with biological receptors.
In recent years, there has been a growing interest in the development of molecules that combine multiple pharmacophoric elements to achieve enhanced therapeutic efficacy. The compound N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide exemplifies this trend by integrating several key structural features that are known to improve drug-like properties. These features include a aromatic core, a polar sulfonamide group, and heterocyclic rings that can engage in favorable interactions with biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of various enzymes and receptors involved in disease pathways. The pyridine and piperidine moieties are particularly noteworthy, as they have been shown to modulate the activity of enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in numerous physiological processes, making them attractive targets for therapeutic intervention.
Recent studies have highlighted the importance of structure-based drug design in optimizing molecular properties for improved pharmacokinetics and target engagement. The compound N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide has been subjected to computational modeling and experimental validation to elucidate its binding interactions with potential targets. These studies have revealed that the compound exhibits high affinity for certain protein receptors, suggesting its utility in developing novel therapeutic agents.
The sulfonamide group is another key feature of this molecule that contributes to its pharmacological activity. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this group in the molecular structure of N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide likely enhances its ability to interact with biological targets and modulate disease pathways.
Furthermore, the naphthalene ring provides additional opportunities for structural optimization. Naphthalene derivatives have been extensively studied for their potential applications in pharmaceuticals due to their stability and ability to engage in hydrophobic interactions. By combining the naphthalene core with other functional groups such as sulfonamides and heterocyclic rings, researchers can create molecules with tailored pharmacological properties.
The synthesis of N-{1-(pyridin-4-yl)piperidin-4-ylmethyl}naphthalene-1-sulfonamide involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. These techniques include palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds between the pyridine and piperidine moieties.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed information about the molecular structure, confirming the identity of the compound and ensuring its purity for subsequent biological testing.
The biological evaluation of N-{1-(pyridin-4-ylo piperidin -4 - ylmethyl)naphthalene - 1 - sulfonamide has revealed promising activity against several disease-related targets. In vitro assays have demonstrated its efficacy in inhibiting key enzymes involved in cancer progression, inflammation, and infectious diseases. These findings suggest that the compound may have therapeutic potential in treating a variety of conditions.
Preclinical studies are currently underway to further assess the safety and efficacy of this compound in animal models. These studies aim to provide additional evidence supporting its potential as a lead candidate for drug development. If successful, N-{1-(pyridin - 4 - yl)piperidin - 4 - ylmethyl)naphthalene - 1 - sulfonamide could pave the way for new treatments targeting various diseases.
The development of novel pharmaceuticals is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The compound N-{1-(pyridine - 4 - yl)piperidine - 4 - ylmethyl)naphthalene - 1 - sulfonamide serves as an excellent example of how interdisciplinary research can lead to innovative therapeutics.
In conclusion, N-{1-(pyridine - 4 - yl)piperidine - 4 - ylmethyl)naphthalene - 1 - sulfonamide (CAS No. 2034503 - 61 - 0) is a structurally complex molecule with significant potential as a therapeutic agent. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery efforts aimed at treating various diseases.
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